molecular formula C8H11NO2 B11760122 2-Azaspiro[3.5]nonane-1,7-dione

2-Azaspiro[3.5]nonane-1,7-dione

Cat. No.: B11760122
M. Wt: 153.18 g/mol
InChI Key: HSWBBKGIVBKSQN-UHFFFAOYSA-N
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Description

2-Azaspiro[3.5]nonane-1,7-dione is a spirocyclic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The spirocyclic motif is known for its rigidity and three-dimensional shape, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.5]nonane-1,7-dione can be achieved through several methods. One common approach involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines . This method yields enantiomerically and diastereomerically pure 1-substituted 2-azaspiro compounds. The reaction typically proceeds with high efficiency and selectivity under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide services for the bulk manufacturing and sourcing of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[3.5]nonane-1,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents like hydrogen gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclizations using Oxone® can yield spirocyclic oxetanes .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.5]nonane-1,7-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound’s spirocyclic structure enables efficient binding to enzyme active sites, such as NQO1. This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Azaspiro[3.5]nonane-1,7-dione stands out due to its specific spirocyclic structure incorporating a nitrogen atom, which imparts unique rigidity and three-dimensionality. This makes it particularly valuable in the design of molecules with specific spatial arrangements and binding properties .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-azaspiro[3.5]nonane-3,7-dione

InChI

InChI=1S/C8H11NO2/c10-6-1-3-8(4-2-6)5-9-7(8)11/h1-5H2,(H,9,11)

InChI Key

HSWBBKGIVBKSQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CNC2=O

Origin of Product

United States

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